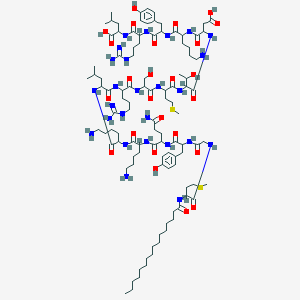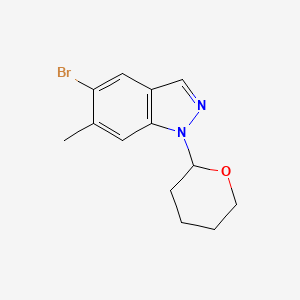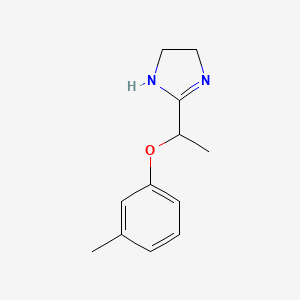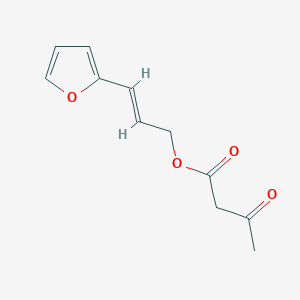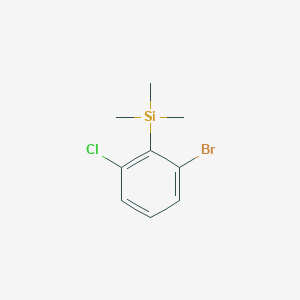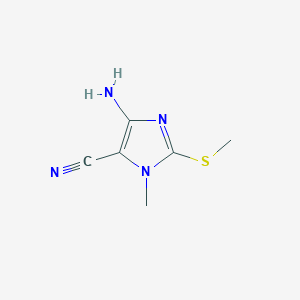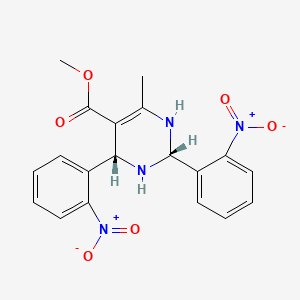
Chloromethyl(triphenyl)phosphanium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl(triphenyl)phosphanium;hydrochloride is an organophosphorus compound with the molecular formula C19H17Cl2P. It is a white to almost white crystalline powder that is hygroscopic and decomposes in water . This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a reagent for converting aldehydes and ketones into alkenes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is carried out in an anhydrous acetone solution at a temperature of 37°C, followed by a gradual increase to 47°C. The product is then filtered, washed with anhydrous ether, and dried to obtain a yield of approximately 88.5% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batches and stored under inert gas to prevent decomposition .
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl(triphenyl)phosphanium;hydrochloride primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes. The compound can also participate in nucleophilic substitution reactions due to the presence of the chloromethyl group .
Common Reagents and Conditions
In the Wittig reaction, this compound is treated with strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to form the corresponding ylide. This ylide then reacts with aldehydes or ketones to produce alkenes .
Major Products
The major products formed from the reactions involving this compound are alkenes. These alkenes are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chloromethyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of chloromethyl(triphenyl)phosphanium;hydrochloride involves the formation of a ylide intermediate when treated with a strong base. This ylide then reacts with the carbonyl group of aldehydes or ketones to form an alkene. The reaction proceeds through a four-membered ring transition state, leading to the formation of the desired product .
Comparación Con Compuestos Similares
Chloromethyl(triphenyl)phosphanium;hydrochloride is similar to other phosphonium salts used in the Wittig reaction, such as methoxymethyl(triphenyl)phosphanium chloride and (chloromethyl)triphenylphosphonium chloride . it is unique in its ability to form stable ylides and its high reactivity in the Wittig reaction. This makes it a valuable reagent in organic synthesis .
List of Similar Compounds
- Methoxymethyl(triphenyl)phosphanium chloride
- (Chloromethyl)triphenylphosphonium chloride
Propiedades
Fórmula molecular |
C19H18Cl2P+ |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
chloromethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C19H17ClP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1; |
Clave InChI |
SXYFAZGVNNYGJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
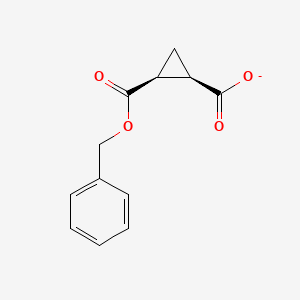

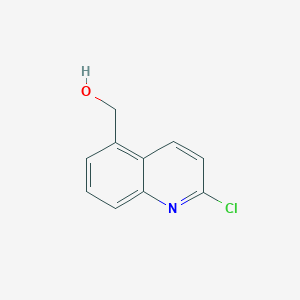
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)

